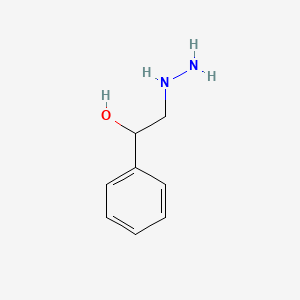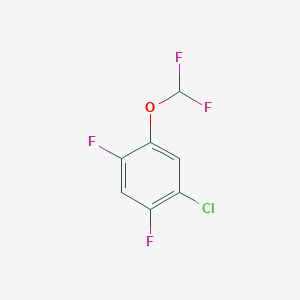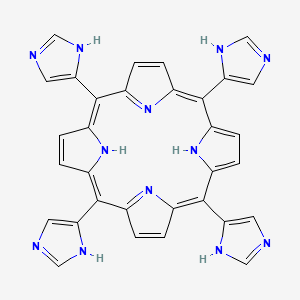
5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four imidazole groups attached to the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin typically involves the reaction of porphyrin with imidazole derivatives under specific conditions. One common method is the reaction of porphyrin with 1H-imidazole-4-carbaldehyde in the presence of a catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles such as alkyl halides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield alkylated porphyrin derivatives .
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Employed as a fluorescent probe for imaging and sensing applications due to its unique photophysical properties.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in cancer cells. The imidazole groups also allow the compound to form coordination complexes with metal ions, enhancing its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin: Similar structure but with imidazole groups attached at the 4-position.
5,10,15,20-Tetra(1H-pyrazol-4-yl)porphyrin: Contains pyrazole groups instead of imidazole groups
Uniqueness
5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin is unique due to its specific arrangement of imidazole groups, which imparts distinct photophysical and chemical properties. This makes it particularly suitable for applications in photodynamic therapy and as a catalyst in organic reactions .
Eigenschaften
Molekularformel |
C32H22N12 |
|---|---|
Molekulargewicht |
574.6 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(1H-imidazol-5-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C32H22N12/c1-2-18-30(26-10-34-14-38-26)20-5-6-22(43-20)32(28-12-36-16-40-28)24-8-7-23(44-24)31(27-11-35-15-39-27)21-4-3-19(42-21)29(17(1)41-18)25-9-33-13-37-25/h1-16,41,44H,(H,33,37)(H,34,38)(H,35,39)(H,36,40) |
InChI-Schlüssel |
SGTYFGIVLLFKQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CN=CN6)C7=CN=CN7)C8=CN=CN8)C=C3)C9=CN=CN9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)
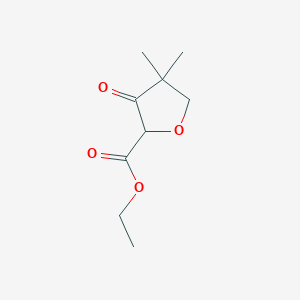
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
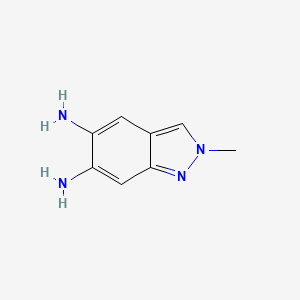
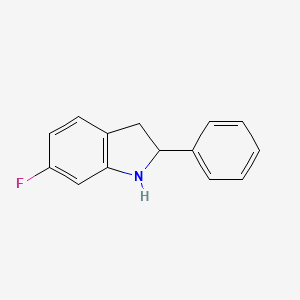
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)
![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)


![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)

